molecular formula C13H17NO4S B6644356 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid

4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid

Katalognummer B6644356
Molekulargewicht: 283.35 g/mol
InChI-Schlüssel: CIFOHBALBOQKNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It is a member of the anthranilic acid derivatives, and it works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation.

Wirkmechanismus

4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and physiological effects:
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and lower fever. It has also been shown to inhibit platelet aggregation, which can help to prevent blood clots.

Vorteile Und Einschränkungen Für Laborexperimente

4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option. It is also stable and has a long shelf life, which makes it easy to store and transport. However, there are some limitations to its use. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid can be toxic in high doses, and it may have unwanted side effects in some individuals. In addition, it may not be effective in all types of experiments, and other drugs may be more appropriate for certain applications.

Zukünftige Richtungen

There are several potential future directions for research on 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid in cancer patients. In addition, more research is needed to determine the mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid in cancer cells, and to identify any potential side effects or interactions with other drugs. Another area of interest is the development of new formulations of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid, such as sustained-release formulations or topical creams, which may improve its efficacy and reduce side effects. Finally, more research is needed to determine the long-term safety and efficacy of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid in various patient populations, including children, pregnant women, and the elderly.

Synthesemethoden

4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid can be synthesized through various methods, including the reaction of 4-chloro-3-nitrobenzoic acid with sodium methoxide, followed by the addition of 4-penten-2-ylsulfonamide. The resulting compound is then reduced with sodium borohydride to produce 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions, including menstrual cramps, rheumatoid arthritis, and osteoarthritis. In addition, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid acid has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

IUPAC Name

4-methyl-3-(pent-4-en-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-4-5-10(3)14-19(17,18)12-8-11(13(15)16)7-6-9(12)2/h4,6-8,10,14H,1,5H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFOHBALBOQKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.